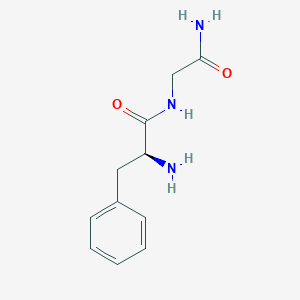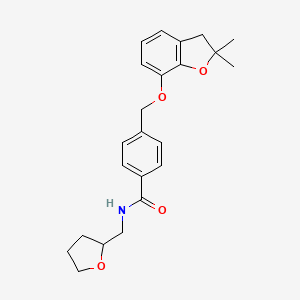![molecular formula C9H11F3N2 B2878879 (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine CAS No. 2248198-82-3](/img/structure/B2878879.png)
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as TFMPA, and it is an amino acid derivative that belongs to the class of pyridines. TFMPA has been studied extensively for its potential applications in the field of neuroscience and pharmacology.
作用機序
TFMPA acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. The blockade of the NMDA receptor by TFMPA results in the inhibition of calcium influx into the cell, which is required for synaptic plasticity and neuronal survival.
Biochemical and Physiological Effects:
TFMPA has been shown to have a significant impact on the biochemical and physiological processes in the brain. The blockade of the NMDA receptor by TFMPA results in the inhibition of long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory processes. TFMPA has also been shown to have neuroprotective effects by preventing excitotoxicity, which is a pathological process that results in neuronal death due to excessive activation of glutamate receptors.
実験室実験の利点と制限
TFMPA has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions. TFMPA is also relatively stable and can be easily synthesized in good yield. However, TFMPA has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Additionally, TFMPA has not been extensively studied in vivo, and its effects on behavior and cognition are not well characterized.
将来の方向性
TFMPA has significant potential for future research in the field of neuroscience and pharmacology. Some possible future directions include:
1. Investigation of the pharmacokinetic and pharmacodynamic properties of TFMPA in vivo.
2. Characterization of the effects of TFMPA on behavior and cognition in animal models.
3. Development of more potent and selective NMDA receptor antagonists based on the structure of TFMPA.
4. Investigation of the therapeutic potential of TFMPA in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
5. Evaluation of the safety and tolerability of TFMPA in humans.
Conclusion:
In conclusion, (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions. It has significant potential for future research in the field of neuroscience and pharmacology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TFMPA have been discussed in this paper. Further research is required to fully understand the potential of TFMPA as a pharmacological agent.
合成法
The synthesis of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine involves the reaction of 2,4-difluoropyridine with (S)-prolinol in the presence of a catalyst. The reaction proceeds through a one-pot process, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
TFMPA has been studied for its potential applications in the field of neuroscience and pharmacology. It has been found to be a potent antagonist of the NMDA receptor, which is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. TFMPA has been shown to selectively block the NMDA receptor, without affecting other glutamate receptors, such as AMPA and kainate receptors. This makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions.
特性
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(5-13)8-4-7(2-3-14-8)9(10,11)12/h2-4,6H,5,13H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQKQAWRPJBBKJ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2878796.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2878797.png)
![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2878798.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878801.png)
![1-[(4-chlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2878802.png)
![5-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2878803.png)
![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878807.png)





![6-Fluoro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2878814.png)